(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
T-448 is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histone H3 at lysine 4 (H3K4). This compound has shown promise in enhancing H3K4 methylation in primary cultured rat neurons and improving learning function in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-448 involves the preparation of 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate. The key steps include:
- Formation of the cyclopropylamine intermediate.
- Coupling of the intermediate with 5-methyl-1,3,4-thiadiazol-2-ylbenzamide.
- Formation of the fumarate salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of T-448 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
T-448 undergoes several types of chemical reactions, including:
Oxidation: T-448 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on T-448.
Substitution: Substitution reactions can occur at the cyclopropylamine or thiadiazole moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of T-448, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
T-448 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of lysine-specific demethylase 1 and its effects on histone methylation.
Biology: Investigated for its role in enhancing neural plasticity and gene expression related to learning and memory.
Medicine: Explored as a potential therapeutic agent for neurodevelopmental disorders and other conditions associated with epigenetic dysregulation.
Industry: Potential applications in the development of epigenetic drugs and research tools .
Mechanism of Action
T-448 exerts its effects by irreversibly inhibiting lysine-specific demethylase 1, leading to increased methylation of histone H3 at lysine 4. This upregulation of H3K4 methylation enhances the transcription of genes involved in neural plasticity and cognitive function. The compound forms a compact formyl-FAD adduct, which contributes to its specificity and reduced hematological toxicity .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine-based LSD1 inhibitors: These compounds also inhibit lysine-specific demethylase 1 but are associated with higher hematotoxicity.
ORY-1001: Another LSD1 inhibitor with high selectivity but different safety profiles.
LSD1-IN-30: A lysine-specific demethylase 1 inhibitor with anticancer activity .
Uniqueness of T-448
T-448 is unique due to its superior hematological safety profile and its ability to enhance H3K4 methylation without disrupting the LSD1-GFI1B complex. This makes it a promising candidate for therapeutic applications in central nervous system disorders associated with epigenetic dysregulation .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLKYWVPJPFTMA-YWNVCFPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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